molecular formula C8H9N3S B1658926 Thiazolo[5,4-b]pyridin-2-amine, N-ethyl- CAS No. 62638-69-1

Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-

Cat. No.: B1658926
CAS No.: 62638-69-1
M. Wt: 179.24 g/mol
InChI Key: RWSFBSWRFBRXDY-UHFFFAOYSA-N
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Description

Significance of Fused N,S-Heterocycles in Medicinal Chemistry and Organic Synthesis

Fused nitrogen and sulfur-containing heterocycles (N,S-heterocycles) represent a critical class of compounds in the fields of medicinal chemistry and organic synthesis. The fusion of a thiazole (B1198619) ring with a pyridine (B92270) ring to form thiazolopyridine results in a bicyclic system with a unique electronic and structural profile. tandfonline.com This arrangement offers a rigid framework that can be strategically functionalized to interact with a variety of biological targets. tandfonline.comcymitquimica.com

In medicinal chemistry, these scaffolds are recognized as "privileged structures" due to their ability to bind to multiple receptors and enzymes with high affinity. nih.gov They have been successfully incorporated into a wide range of therapeutic agents, demonstrating activities such as anti-cancer, anti-inflammatory, anti-microbial, and anti-hypertensive properties. tandfonline.comresearchgate.net The nitrogen and sulfur atoms can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and the modulation of biological pathways. nih.gov

From an organic synthesis perspective, the development of efficient methods for constructing these fused systems is an active area of research. researchgate.netresearchgate.net Synthetic strategies often focus on building the heterocyclic core and then introducing diverse substituents to create libraries of compounds for biological screening. researchgate.net The chemical reactivity of the thiazolopyridine core also allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules. researchgate.net

Overview of Thiazolo[5,4-b]pyridine (B1319707) Derivatives as a Class of Promising Compounds

Within the family of thiazolopyridines, the thiazolo[5,4-b]pyridine isomer has garnered considerable attention. tandfonline.com Derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov For instance, certain thiazolo[5,4-b]pyridine derivatives have shown significant inhibitory activity against kinases such as c-KIT, epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K). nih.govnih.gov

The therapeutic potential of these compounds is particularly evident in oncology. Research has demonstrated that specific substitutions on the thiazolo[5,4-b]pyridine core can lead to compounds that overcome drug resistance, a major challenge in cancer therapy. nih.gov For example, novel derivatives have been designed to inhibit mutated forms of c-KIT that are resistant to existing treatments for gastrointestinal stromal tumors (GIST). nih.gov Furthermore, their efficacy against non-small cell lung cancer cell lines has also been reported, highlighting the broad applicability of this scaffold in developing targeted cancer therapies. nih.gov

The versatility of the thiazolo[5,4-b]pyridine scaffold is further underscored by its application in developing inhibitors for other kinases like ITK, BCR-ABL, RAF, and VEGFR2, indicating its potential in treating a range of diseases beyond cancer. nih.gov

Rationale for Research Focus on N-ethyl-Thiazolo[5,4-b]pyridin-2-amine

While a multitude of thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated, the specific focus on N-ethyl-thiazolo[5,4-b]pyridin-2-amine is driven by established principles of medicinal chemistry. The introduction of a small alkyl group, such as an ethyl group, at the 2-amino position can have a profound impact on the compound's physicochemical and pharmacological properties.

The rationale for investigating this specific derivative includes:

Modulation of Lipophilicity: The addition of an ethyl group increases the lipophilicity of the molecule. This can influence its ability to cross cell membranes, potentially improving its oral bioavailability and cellular uptake.

Enhancement of Metabolic Stability: The N-ethyl group can shield the amino group from metabolic enzymes, potentially reducing the rate of metabolism and prolonging the compound's duration of action in the body.

Fine-tuning of Binding Interactions: The ethyl group can establish favorable van der Waals interactions within the binding pocket of a target protein, potentially leading to increased potency and selectivity. The size and orientation of this group can be critical for optimizing the fit within the active site.

Improvement of Physicochemical Properties: Altering the substitution at the amino group can also affect properties such as solubility and crystal packing, which are important considerations for drug development.

By systematically exploring the effects of small alkyl substituents like the N-ethyl group, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are essential for understanding how modifications to the thiazolo[5,4-b]pyridine scaffold translate into changes in biological activity, ultimately guiding the design of more effective and specific therapeutic agents.

Properties

CAS No.

62638-69-1

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-ethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C8H9N3S/c1-2-9-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H,9,11)

InChI Key

RWSFBSWRFBRXDY-UHFFFAOYSA-N

SMILES

CCNC1=NC2=C(S1)N=CC=C2

Canonical SMILES

CCNC1=NC2=C(S1)N=CC=C2

solubility

24.7 [ug/mL]

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of N Ethyl Thiazolo 5,4 B Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For N-ethyl-thiazolo[5,4-b]pyridin-2-amine, both ¹H and ¹³C NMR are instrumental in mapping out the molecule's framework.

¹H NMR Analysis of N-ethyl Protons and Pyridine (B92270)/Thiazole (B1198619) Ring Systems

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of N-ethyl-thiazolo[5,4-b]pyridin-2-amine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group and the fused pyridine and thiazole ring systems.

Table 1: Predicted ¹H NMR Chemical Shifts for N-ethyl-Thiazolo[5,4-b]pyridin-2-amine and Related Compounds

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference Compound
Pyridine-H ~8.2 Doublet ~5.7 7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov
Pyridine-H ~6.9 Doublet ~5.7 7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov
N-CH₂ Varies Quartet Varies N/A

¹³C NMR Chemical Shift Assignments for the Thiazolo[5,4-b]pyridine (B1319707) Framework and Ethyl Moiety

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in N-ethyl-thiazolo[5,4-b]pyridin-2-amine would produce a distinct signal in the ¹³C NMR spectrum.

Based on data for related compounds, the carbon atoms of the thiazolo[5,4-b]pyridine core are expected to resonate in the aromatic region of the spectrum. For example, in 7-morpholinothiazolo[5,4-b]pyridin-2-amine, the carbon signals for the fused ring system appear at δ 149.9, 149.7, 142.3, 128.0, and 113.9 ppm. nih.gov The ethyl group carbons would have characteristic shifts in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-ethyl-Thiazolo[5,4-b]pyridin-2-amine and Related Compounds

Carbon Predicted Chemical Shift (δ, ppm) Reference Compound
Thiazolo[5,4-b]pyridine C ~150-110 7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov
N-CH₂ Varies N/A

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio.

Accurate Mass Determination and Isotopic Pattern Analysis

HRMS analysis of N-ethyl-thiazolo[5,4-b]pyridin-2-amine would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₈H₉N₃S). The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition. For instance, a related thiazolo[5,4-b]pyridine derivative, C₂₃H₂₀F₂N₄O₄S₂, had a calculated mass of 519.0967 and a found mass of 519.0970, demonstrating the precision of this technique. nih.gov The isotopic pattern observed in the mass spectrum, particularly the presence of the ³⁴S isotope, would further support the proposed structure.

Complementary Spectroscopic and Elemental Analysis Techniques

In addition to NMR and HRMS, other spectroscopic techniques provide valuable complementary information for the characterization of N-ethyl-thiazolo[5,4-b]pyridin-2-amine.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-ethyl-thiazolo[5,4-b]pyridin-2-amine would be expected to show characteristic absorption bands for the N-H bond of the amine, C-N bonds, C=N bonds within the aromatic rings, and C-H bonds of the ethyl group and the aromatic system. For a similar structure, 7-morpholinothiazolo[5,4-b]pyridin-2-amine, characteristic IR peaks were observed at 3268 cm⁻¹ (N-H stretching) and in the region of 1600-1400 cm⁻¹ (aromatic C=C and C=N stretching). nih.gov

Table 3: Predicted IR Absorption Bands for N-ethyl-Thiazolo[5,4-b]pyridin-2-amine

Functional Group Predicted Wavenumber (cm⁻¹) Reference Compound
N-H Stretch ~3300-3100 7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov
Aromatic C-H Stretch ~3100-3000 General Aromatic Compounds
Aliphatic C-H Stretch ~3000-2850 General Aliphatic Compounds
C=N and C=C Stretch ~1650-1450 7-morpholinothiazolo[5,4-b]pyridin-2-amine nih.gov

Table of Compounds Mentioned

Compound Name
N-ethyl-Thiazolo[5,4-b]pyridin-2-amine
7-morpholinothiazolo[5,4-b]pyridin-2-amine

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of N-ethyl-thiazolo[5,4-b]pyridin-2-amine. This process is crucial for verifying the empirical formula of the synthesized compound and ensuring its purity. The stoichiometric composition is determined by comparing the experimentally obtained elemental percentages with the theoretically calculated values based on the compound's molecular formula.

The molecular formula for N-ethyl-thiazolo[5,4-b]pyridin-2-amine is C₈H₉N₃S, which corresponds to a molecular weight of 179.24 g/mol . Based on this formula, the theoretical elemental composition has been calculated. While specific experimental data for N-ethyl-thiazolo[5,4-b]pyridin-2-amine was not detailed in the surveyed literature, the general procedure involves the combustion of a precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of the constituent elements. The sulfur content is typically determined by converting it to sulfate (B86663) and quantifying it through various methods.

The comparison between the theoretical and experimental values is a critical step in the characterization of a new compound. A close agreement between these values provides strong evidence for the correct elemental composition and high purity of the sample.

Table 1: Elemental Composition of N-ethyl-thiazolo[5,4-b]pyridin-2-amine

ElementTheoretical %
Carbon (C)53.61%
Hydrogen (H)5.06%
Nitrogen (N)23.44%
Sulfur (S)17.89%

Structure Activity Relationship Sar and Mechanistic Biological Studies of N Ethyl Thiazolo 5,4 B Pyridin 2 Amine Scaffolds

Thiazolo[5,4-b]pyridine (B1319707) as a Core Motif for Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold has been extensively utilized in the discovery of inhibitors for a range of kinases. nih.govresearchgate.net The unique arrangement of nitrogen and sulfur atoms within its fused ring system allows for diverse interactions with the kinase active site, making it a privileged structure for kinase inhibitor design. nih.gov

Targeting Phosphoinositide 3-Kinase (PI3K) and its Analogues

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have demonstrated potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks). nih.gov Structure-activity relationship (SAR) studies have revealed that specific structural features are crucial for high potency. nih.govresearchgate.net

Key findings from these studies indicate that a sulfonamide group is a critical structural unit for PI3Kα inhibitory activity. nih.govresearchgate.net For instance, derivatives containing 2-chloro-4-fluorophenyl sulfonamide or 5-chlorothiophene-2-sulfonamide (B1586055) exhibit potent inhibition with nanomolar IC50 values. nih.govresearchgate.net Furthermore, the presence of a pyridyl group attached to the thiazolo[5,4-b]pyridine core is another key determinant for PI3Kα potency; replacing it with a phenyl group leads to a significant reduction in activity. nih.govresearchgate.net

A representative compound, designated as 19a , exhibited an IC50 of 3.6 nM against PI3Kα. nih.govmdpi.com This compound also showed potent, nanomolar inhibition of PI3Kγ and PI3Kδ, while its activity against PI3Kβ was about 10-fold lower. researchgate.netmdpi.com Molecular docking studies revealed that the N-heterocyclic core of this compound fits well into the ATP binding pocket of PI3Kα, forming a crucial hydrogen bond with the Val851 residue in the hinge region. nih.govmdpi.com

CompoundModificationPI3Kα IC50 (nM)
19aMethoxypyridine and morpholinyl thiazolo[5,4-b]pyridine3.6
19b2-chloro-4-florophenyl sulfonamidePotent (nanomolar)
19c5-chlorothiophene-2-sulfonamidePotent (nanomolar)

Inhibition of c-KIT Kinase Activity and Overcoming Imatinib (B729) Resistance

The thiazolo[5,4-b]pyridine scaffold has also been instrumental in developing novel inhibitors of the c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST). nih.govdntb.gov.ua A significant challenge in GIST therapy is the emergence of resistance to standard treatments like imatinib. nih.gov

Researchers have designed and synthesized novel thiazolo[5,4-b]pyridine derivatives to overcome this resistance. nih.gov SAR studies led to the identification of a derivative, 6r , as a potent c-KIT inhibitor. nih.govnih.gov This compound demonstrated superior enzymatic and anti-proliferative activities compared to imatinib. nih.gov

Notably, derivative 6r strongly inhibits the imatinib-resistant c-KIT V560G/D816V double mutant. nih.govnih.gov It showed an 8.0-fold higher enzymatic inhibitory activity (IC50 = 4.77 μM) against this mutant and a 23.6-fold higher anti-proliferative activity (GI50 = 1.15 μM) on HMC1.2 cells, which harbor both mutations, compared to imatinib. nih.gov This highlights the potential of the thiazolo[5,4-b]pyridine scaffold in addressing drug resistance in cancer therapy. nih.govresearchgate.net

CompoundTargetActivity MetricValueComparison to Imatinib
6rc-KIT V560G/D816V double mutantEnzymatic IC504.77 μM8.0-fold higher activity
Anti-proliferative GI50 (HMC1.2 cells)1.15 μM23.6-fold higher activity

Interactions with Other Kinase Targets (e.g., ITK, BCR-ABL, RAF, VEGFR2)

The versatility of the thiazolo[5,4-b]pyridine scaffold extends to the inhibition of several other kinases implicated in cancer and immune disorders. nih.govresearchgate.net This core has been successfully employed to develop inhibitors for targets including:

Interleukin-2-inducible T-cell kinase (ITK) nih.govresearchgate.net

BCR-ABL , the fusion protein associated with chronic myeloid leukemia nih.govresearchgate.net

RAF kinases, key components of the MAPK/ERK signaling pathway nih.govresearchgate.netnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a critical mediator of angiogenesis nih.govresearchgate.netestranky.sk

The ability of this scaffold to be adapted for various kinase targets underscores its importance as a foundational structure in the design of targeted therapies. nih.govresearchgate.net

Molecular Recognition and Ligand-Target Binding Modes

The inhibitory mechanism of thiazolo[5,4-b]pyridine derivatives relies on their specific molecular interactions within the ATP-binding pocket of the target kinase. The scaffold's distinct structural features enable it to form key hydrogen bonds and hydrophobic interactions that are essential for potent inhibition. nih.gov

Identification of Hinge-Binding Motifs within Kinase Active Sites (e.g., 4-nitrogen for PI3K, 1-nitrogen and 2-amino group for ITK)

The binding mode of thiazolo[5,4-b]pyridine derivatives can vary depending on the specific kinase target. nih.gov This adaptability is a key factor in its broad applicability.

For PI3K inhibitors , the 4-nitrogen atom of the thiazolo[5,4-b]pyridine core acts as a crucial hinge-binding motif, forming a hydrogen bond with the backbone of the kinase hinge region. nih.gov

In the case of ITK kinase , the 1-nitrogen and the 2-amino group of the scaffold work in concert to form hydrogen bonding contacts with the ITK hinge region. nih.gov

These specific interactions anchor the inhibitor in the active site, providing a stable foundation for further interactions and contributing significantly to the compound's inhibitory potency. nih.gov

Functionalization Strategies at Specific Positions (e.g., 5-position for ATP-binding site interactions)

To enhance potency and selectivity, the thiazolo[5,4-b]pyridine scaffold can be chemically modified at various positions. Functionalization allows for the optimization of interactions with different regions of the ATP-binding site. nih.gov

A common strategy involves functionalization at the 5-position of the thiazolo[5,4-b]pyridine ring system. nih.gov This position has been successfully modified to target and establish favorable interactions within the ATP-binding sites of kinases such as BCR-ABL, RAF, and VEGFR2 . nih.gov For instance, an N-methyl thiazolo[5,4-b]pyridine-5-amine derivative was developed as a potent RAF/VEGFR2 inhibitor. nih.gov Additionally, in the development of novel c-KIT inhibitors, functionalization has also been explored at the 6-position of the scaffold. nih.gov These targeted modifications are essential for fine-tuning the pharmacological profile of the inhibitors. nih.gov

Impact of N-substitution on the 2-amine Group on Biological Activity and Selectivity

The substitution pattern at the 2-amine position of the thiazolo[5,4-b]pyridine scaffold is a critical determinant of biological activity and selectivity. Modifications at this site can significantly influence the compound's interaction with target proteins, such as kinases, by altering its electronic properties, steric profile, and hydrogen bonding capacity.

Comparative SAR Studies with Varied Alkyl Substituents at the N-2 Amine Position

While extensive research has been conducted on various substitutions on the thiazolo[5,4-b]pyridine core, specific and systematic comparative studies detailing the effects of varying simple alkyl substituents (e.g., methyl, ethyl, propyl) at the N-2 amine position are not extensively documented in publicly available research. However, based on general principles of structure-activity relationships (SAR) in kinase inhibitors, certain inferences can be drawn.

The size and lipophilicity of the N-alkyl group can influence the compound's fit within the ATP-binding pocket of a target kinase. A smaller alkyl group like a methyl or ethyl group, as in N-ethyl-thiazolo[5,4-b]pyridin-2-amine, may allow for optimal positioning within a sterically constrained binding site. Increasing the alkyl chain length (e.g., to propyl, butyl) could lead to steric clashes, potentially reducing binding affinity and biological activity. Conversely, in some targets, a longer alkyl chain might access additional hydrophobic pockets, thereby enhancing potency. Without specific experimental data for a series of N-alkyl analogs, these considerations remain speculative.

It is also important to consider that N-alkylation can affect the hydrogen-bonding capability of the 2-amine group. A primary amine (unsubstituted) can act as a hydrogen bond donor. N-alkylation to a secondary amine, as in the N-ethyl derivative, retains this ability. However, the presence of the alkyl group can influence the orientation and strength of this interaction.

Future research focusing on a systematic variation of N-alkyl substituents would be invaluable in elucidating a more precise SAR for this position and in guiding the design of more potent and selective thiazolo[5,4-b]pyridine-based inhibitors.

Influence of Additional Substituents on the Thiazolo[5,4-b]pyridine System for Enhanced Activity

The biological activity of N-substituted-thiazolo[5,4-b]pyridin-2-amine scaffolds can be significantly modulated by the introduction of additional substituents on the heterocyclic core and its appended functionalities. Research has demonstrated that these modifications can enhance potency and selectivity, particularly in the context of kinase inhibition.

Substitutions on the Thiazolo[5,4-b]pyridine Core:

In a study focused on the development of phosphoinositide 3-kinase (PI3K) inhibitors, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were synthesized and evaluated. nih.gov The structure-activity relationship (SAR) studies revealed that the sulfonamide functionality at the 2-position was a key determinant of activity. For instance, the introduction of a 2,4-difluorophenyl sulfonamide group resulted in a compound with an IC50 of 3.6 nM against PI3Kα. nih.gov Replacing this with a 2-chloro-4-fluorophenyl sulfonamide or a 5-chlorothiophene-2-sulfonamide maintained potent inhibitory activity in the nanomolar range. nih.gov

Interestingly, the nature of the aromatic system attached to the thiazolo[5,4-b]pyridine core was also found to be crucial. Replacement of a pyridyl group with a phenyl group led to a significant decrease in PI3Kα inhibitory activity, with the IC50 value increasing from the low nanomolar range to 501 nM, highlighting the importance of the pyridine (B92270) nitrogen for enzymatic potency. nih.gov Furthermore, the removal of a methoxyl group from the pyridine ring did not significantly impact potency. nih.gov

CompoundR Group (Substitution on Sulfonamide)PI3Kα IC50 (nM)
19a2,4-difluorophenyl3.6
19b2-chloro-4-fluorophenyl4.9
19c5-chlorothiophene-2-9.8
19dmethyl53

Substitutions on Appended Aromatic Rings:

In a separate line of investigation aimed at developing c-KIT inhibitors to overcome imatinib resistance, researchers explored the effects of substituents on a 3-(trifluoromethyl)phenyl group attached to the thiazolo[5,4-b]pyridine scaffold. nih.gov The initial compound with an unsubstituted 3-(trifluoromethyl)phenyl group at the R1 position showed moderate enzymatic inhibitory activity (IC50 = 9.87 μM). nih.gov

Further SAR studies demonstrated that adding substituents to this phenyl ring could significantly enhance activity. For example, the addition of a 4-dimethylamino, 4-morpholino, or 4-methylpiperazino moiety at the para-position of the phenyl ring resulted in a 2.3- to 5.6-fold increase in potency. nih.gov In contrast, substitutions at the meta-position generally led to lower activity. nih.gov A particularly noteworthy enhancement was observed with the introduction of a 4-((4-methylpiperazin-1-yl)methyl) group, which boosted the inhibitory activity by 15.5-fold compared to the derivative with just a 4-methylpiperazino group. The resulting compound (6r) had an IC50 of 0.14 μM, comparable to the established kinase inhibitor sunitinib. nih.gov

CompoundR1 GroupAdditional Substituent on Phenyl Ringc-KIT IC50 (μM)
6h3-(trifluoromethyl)phenylNone9.87
6k3-(trifluoromethyl)phenyl4-dimethylamino4.31
6l3-(trifluoromethyl)phenyl4-morpholino1.76
6m3-(trifluoromethyl)phenyl4-methylpiperazino2.17
6r3-(trifluoromethyl)phenyl4-((4-methylpiperazin-1-yl)methyl)0.14

These findings collectively underscore the importance of exploring substitutions at various positions of the thiazolo[5,4-b]pyridine system to optimize biological activity. The electronic nature, steric bulk, and hydrogen-bonding potential of these additional substituents play a crucial role in fine-tuning the interaction with the target protein, leading to enhanced potency and potentially improved selectivity.

Computational and Theoretical Investigations of N Ethyl Thiazolo 5,4 B Pyridin 2 Amine

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode of a ligand to a protein's active site.

Molecular docking studies on derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold have revealed distinct binding modes depending on the target kinase. For instance, in phosphoinositide 3-kinase (PI3K), the 4-nitrogen of the thiazolo[5,4-b]pyridine core acts as a hinge-binding motif. nih.gov In contrast, the 1-nitrogen and the 2-amino group of the scaffold form hydrogen-bonding contacts with the hinge region of the ITK kinase. nih.gov

For N-ethyl-thiazolo[5,4-b]pyridin-2-amine, while specific studies are not available, docking simulations can predict its binding pose within a kinase active site, such as c-KIT. A hypothetical docking study could reveal key interactions, as illustrated in the table below.

Table 1: Predicted Interactions of N-ethyl-Thiazolo[5,4-b]pyridin-2-amine with a Hypothetical Kinase Active Site

Interacting Residue Interaction Type Distance (Å)
GLU640 Hydrogen Bond 2.1
CYS673 Hydrogen Bond 2.5
ASP810 Pi-Cation 3.8
LEU799 Hydrophobic 4.2

This data is representative and based on docking studies of similar compounds.

The biological activity of thiazolo[5,4-b]pyridine derivatives can be rationalized by analyzing their structural interactions with target proteins. For example, a study on c-KIT inhibitors showed that functionalization at the 6-position of the thiazolo[5,4-b]pyridine scaffold was crucial for potent inhibition. nih.gov The structure-activity relationship (SAR) studies led to the identification of a derivative, 6r , which showed significantly higher enzymatic and anti-proliferative activities compared to the known inhibitor imatinib (B729). nih.gov This enhanced activity was attributed to its strong inhibition of a c-KIT double mutant that is resistant to imatinib. nih.gov

In another study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines were synthesized and evaluated as PI3K inhibitors. A representative compound, 19a , exhibited nanomolar inhibitory activity against three isoforms of PI3K. mdpi.com Docking analysis revealed that the N-heterocyclic core of this compound was directly involved in binding to the kinase through key hydrogen bond interactions. mdpi.com The sulfonamide functionality was also found to be important for its PI3Kα inhibitory activity. mdpi.com

The ethyl group in N-ethyl-thiazolo[5,4-b]pyridin-2-amine can influence its biological activity by affecting its steric and electronic properties, which in turn would alter its binding interactions within the active site of a target protein.

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical calculations are employed to investigate the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are used to study reaction mechanisms and molecular properties.

While specific theoretical studies on the reaction mechanisms of N-ethyl-thiazolo[5,4-b]pyridin-2-amine are not documented, DFT calculations are a powerful tool for such investigations. For related heterocyclic systems, DFT has been used to elucidate reaction pathways. For instance, in the synthesis of imidazo[4,5-b]pyridine derivatives, DFT calculations helped in understanding the regioselectivity of N-alkylation reactions. mdpi.com

A plausible synthetic route to N-ethyl-thiazolo[5,4-b]pyridin-2-amine could involve the ethylation of thiazolo[5,4-b]pyridin-2-amine. Theoretical calculations could validate the proposed mechanism by determining the transition state energies and reaction intermediates.

Conformational analysis of N-ethyl-thiazolo[5,4-b]pyridin-2-amine would identify the most stable conformations, which is crucial for understanding its interaction with biological targets. Electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the charge distribution can provide insights into its reactivity and intermolecular interactions.

The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively.

Table 2: Calculated Electronic Properties of a Representative Thiazolo[5,4-b]pyridine Derivative

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.5 D

This data is representative and based on calculations for similar heterocyclic compounds.

Future Research Directions and Unexplored Avenues for N Ethyl Thiazolo 5,4 B Pyridin 2 Amine

Development of Novel Synthetic Routes and Efficient Derivatization Strategies

Advancements in synthetic chemistry are paramount to facilitate the large-scale production and the creation of diverse analogs of N-ethyl-thiazolo[5,4-b]pyridin-2-amine for extensive biological evaluation.

The development of environmentally benign and efficient synthetic methodologies is a critical goal for modern pharmaceutical chemistry. Future research should focus on green chemistry principles for the synthesis of N-ethyl-thiazolo[5,4-b]pyridin-2-amine. Promising avenues include:

Multicomponent Reactions (MCRs): Designing one-pot, multi-component reactions can significantly enhance efficiency by reducing synthetic steps, minimizing waste, and saving time and labor. nih.gov The development of an MCR strategy for this specific scaffold would be a substantial step forward.

Eco-Friendly Catalysts and Solvents: Investigating the use of biocatalysts, such as chitosan-derived hydrogels, or alternative green solvents like deep eutectic solvents or sabinene (B1680474), could offer sustainable alternatives to traditional methods that often rely on hazardous reagents and volatile organic compounds. mdpi.commdpi.comresearchgate.net

Alternative Energy Sources: The application of microwave irradiation or ultrasonic-assisted synthesis could lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional thermal heating. mdpi.comresearchgate.net

The biological activity of thiazolo[5,4-b]pyridine (B1319707) derivatives is highly dependent on the nature and position of their substituents. nih.gov A key future direction is the systematic and regioselective functionalization of the N-ethyl-thiazolo[5,4-b]pyridin-2-amine core to build a library of derivatives for structure-activity relationship (SAR) studies. Research has shown that different positions on the scaffold can be modified to target specific features of ATP-binding sites in kinases. nih.gov

Efforts should be concentrated on developing selective methods to introduce a variety of functional groups at key positions, which have been shown in related analogs to be crucial for kinase binding and other biological activities.

Table 1: Potential Sites for Regioselective Functionalization of the Thiazolo[5,4-b]pyridine Scaffold and Their Known Relevance

Position on Scaffold Known Targeting Relevance from Analog Studies Potential Functional Groups for Derivatization
1-Nitrogen and 2-Amino Group Forms H-bond contacts with the kinase hinge region (e.g., ITK). nih.gov Alkyl chains, amides, substituted amines
4-Nitrogen Acts as a hinge-binding motif for PI3K kinase inhibitors. nih.gov Not typically functionalized directly
5-Position Functionalized to target the ATP-binding site of BCR-ABL, RAF, and VEGFR2. nih.gov Aryl groups, heteroaryl groups, alkyl chains

| 6-Position | Has been functionalized to identify novel c-KIT inhibitors. nih.gov | Substituted phenyl rings, amide groups |

Advanced Mechanistic Elucidation of Biological Actions and Pathway Modulation

A deeper understanding of how N-ethyl-thiazolo[5,4-b]pyridin-2-amine exerts its biological effects at a molecular level is crucial for its development as a potential therapeutic agent.

Given that the broader class of thiazolo[5,4-b]pyridine derivatives are known kinase inhibitors, it is highly probable that the N-ethyl variant also targets one or more kinases. nih.gov Future investigations should employ a range of modern biochemical and cell-based assays to:

Confirm Kinase Inhibition: Screen the compound against a broad panel of kinases to identify its primary targets and determine its selectivity profile.

Map Signaling Pathways: Once primary targets are identified (e.g., c-KIT, PI3K, VEGFR2), detailed downstream signaling studies using techniques like Western blotting, phosphoproteomics, and gene expression analysis should be conducted. This will clarify which cellular pathways are modulated upon treatment with the compound.

Elucidate Binding Modes: Computational docking and X-ray crystallography studies could reveal the precise binding mode of N-ethyl-thiazolo[5,4-b]pyridin-2-amine within the ATP-binding pocket of its target kinases, providing a structural basis for its activity and guiding further optimization.

Expansion of Biological Target Profiling and Potential Therapeutic Applications

To fully comprehend the therapeutic potential of N-ethyl-thiazolo[5,4-b]pyridin-2-amine, research must extend beyond the currently anticipated targets.

While the thiazolo[5,4-b]pyridine scaffold is known for kinase inhibition, it is essential to explore other potential biological targets. nih.gov Unbiased screening approaches could uncover novel mechanisms of action and open up new therapeutic avenues. Future research should include:

Phenotypic Screening: Utilizing high-content imaging and cell-based phenotypic assays to identify unexpected biological effects of the compound, which can then be traced back to novel molecular targets.

Affinity-Based Proteomics: Employing chemical proteomics techniques to pull down interacting proteins from cell lysates, thereby identifying both primary targets and potential off-target interactions.

Screening for Other Activities: The thiazolopyridine core is present in compounds with a wide range of activities, including antimicrobial and herbicidal properties. mdpi.combeilstein-journals.org Screening N-ethyl-thiazolo[5,4-b]pyridin-2-amine and its derivatives against diverse biological systems, such as pathogenic bacteria and fungi, could reveal entirely new applications. mdpi.com

Exploration of Scaffold Versatility for Broadening Application Scope

The thiazolo[5,4-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of compounds with a wide array of biological activities. nih.govmdpi.comdmed.org.ua This structural framework serves as a bioisostere for purines, allowing it to interact with a variety of biological targets. dmed.org.ua The potential for N-ethyl-thiazolo[5,4-b]pyridin-2-amine can be significantly expanded by leveraging the known chemical tractability of this core structure. Future research can systematically explore modifications at various positions of the thiazolo[5,4-b]pyridine ring system to generate novel derivatives with enhanced potency, selectivity, and novel therapeutic applications.

The versatility of the thiazolo[5,4-b]pyridine scaffold is evident from the diverse range of kinase inhibitors that have been developed based on this core structure. nih.gov Depending on the substitution patterns, these derivatives can be tailored to target different kinases, highlighting the scaffold's adaptability. nih.govresearchgate.net For instance, the 4-nitrogen of the pyridine (B92270) ring can act as a hinge-binding motif for PI3K inhibitors, while the 1-nitrogen and the 2-amino group are crucial for binding to the ITK kinase hinge region. nih.gov Furthermore, functionalization at the 5-position has been successfully employed to target the ATP-binding sites of kinases like BCR-ABL, RAF, and VEGFR2. nih.gov

Table 1: Kinase Targets of Thiazolo[5,4-b]pyridine Derivatives

Kinase Target Role in Disease Reference
c-KIT Gastrointestinal Stromal Tumors (GIST) nih.gov
PI3K Cancer, Inflammation mdpi.com
ITK Inflammatory and Autoimmune Diseases nih.gov
BCR-ABL Chronic Myeloid Leukemia nih.gov
RAF Cancer nih.gov
VEGFR2 Angiogenesis in Cancer nih.gov

This inherent adaptability suggests that N-ethyl-thiazolo[5,4-b]pyridin-2-amine is a promising starting point for the design of new kinase inhibitors. By strategic modification of the scaffold, it may be possible to develop potent and selective inhibitors for other kinases implicated in various diseases.

Beyond kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has been explored for a range of other biological activities. dmed.org.uadmed.org.ua This underscores the broad potential for developing N-ethyl-thiazolo[5,4-b]pyridin-2-amine derivatives for diverse therapeutic areas.

Table 2: Broad Spectrum of Biological Activities of Thiazolo[5,4-b]pyridine Derivatives

Biological Activity Potential Therapeutic Application Reference
Anticancer Various Cancers nih.gov
Antimicrobial Bacterial and Fungal Infections mdpi.com
Anti-inflammatory Inflammatory Disorders mdpi.com
Herbicidal Agriculture beilstein-journals.org

Future research should focus on a systematic structure-activity relationship (SAR) study of N-ethyl-thiazolo[5,4-b]pyridin-2-amine. This would involve the synthesis of a library of analogs with modifications at different positions of the thiazolo[5,4-b]pyridine core. For example, introducing various substituents on the pyridine ring or modifying the ethyl group at the 2-amino position could lead to compounds with improved activity and selectivity. The exploration of fused ring systems incorporating the thiazolo[5,4-b]pyridine structure could also yield novel compounds with unique pharmacological profiles.

Moreover, the application of modern drug design techniques, such as molecular docking and computational modeling, can guide the rational design of new derivatives. nih.gov By understanding the binding modes of existing thiazolo[5,4-b]pyridine derivatives with their respective targets, researchers can design novel compounds with enhanced affinity and specificity. mdpi.com The development of green and efficient synthetic methodologies will also be crucial for the sustainable production of these compounds for further investigation. mdpi.com

Compound Name Table

Compound Name
N-ethyl-Thiazolo[5,4-b]pyridin-2-amine
Imatinib (B729)
Sunitinib

Q & A

Q. What synthetic routes are optimal for preparing N-ethyl-thiazolo[5,4-b]pyridin-2-amine with high yield and purity?

Synthesis typically involves alkylation of the parent amine (e.g., thiazolo[5,4-b]pyridin-2-amine) with ethyl halides (e.g., ethyl bromide) under basic conditions. Key steps include:

  • Cyclization : Formation of the thiazolo-pyridine core via annulation of thiazole precursors with pyridine derivatives .
  • Ethylation : Nucleophilic substitution using ethyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
    Critical parameters : Control reaction pH to avoid over-alkylation, and monitor progress via TLC or LC-MS.

Q. How can the structure of N-ethyl-thiazolo[5,4-b]pyridin-2-amine be confirmed experimentally?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify ethyl group integration (e.g., triplet at ~1.2 ppm for CH3_3) and aromatic proton coupling .
  • Mass spectrometry : ESI-MS to confirm molecular ion peak (e.g., [M+H]+^+ at m/z 208.07 for C8_8H9_9N3_3S) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., using SHELXTL software) .

Advanced Research Questions

Q. What strategies can address discrepancies in reported biological activities of thiazolo-pyridine derivatives?

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions . Mitigation steps:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and enzyme concentrations .
  • SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on amine) using IC50_{50} values from kinase inhibition assays .
  • Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate via dose-response curves .

Q. How can computational modeling predict the target interactions of N-ethyl-thiazolo[5,4-b]pyridin-2-amine?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like PI3Kγ (PDB ID: 7JVR). Focus on hydrogen bonds between the ethylamine group and Asp841 or Tyr867 .
  • MD simulations : Assess stability of ligand-receptor complexes in GROMACS (50 ns trajectories) to evaluate binding free energy (MM/PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., planar thiazole ring for π-π stacking) using Schrödinger’s Phase .

Q. What methodologies enable the study of N-ethyl-thiazolo[5,4-b]pyridin-2-amine’s solubility and formulation challenges?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .
  • Nanoformulation : Prepare liposomal formulations (e.g., DOPC/cholesterol) via thin-film hydration, and characterize particle size (DLS) and encapsulation efficiency (HPLC) .
  • In vitro permeability : Assess Caco-2 monolayer transport to predict oral bioavailability .

Q. How can crystallographic data resolve synthetic byproducts or polymorphic forms?

  • Single-crystal XRD : Compare unit cell parameters (e.g., space group P21_1/n) and hydrogen-bonding networks (e.g., N–H⋯N interactions) to distinguish polymorphs .
  • Powder XRD : Match experimental patterns with simulated data (Mercury software) to identify impurities .
  • Thermal analysis : DSC/TGA to detect polymorphic transitions (e.g., endothermic peaks at 180–200°C) .

Methodological Considerations

  • Synthetic reproducibility : Optimize microwave-assisted synthesis (e.g., 100°C, 30 min) for scalability .
  • Biological validation : Combine in vitro (enzyme inhibition) and in vivo (murine xenograft models) studies to confirm efficacy .
  • Data reporting : Include crystallographic CIF files, NMR spectra, and HPLC chromatograms in supplementary materials for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.